Tridecanoic acid, 13-oxo-
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Overview
Description
Tridecanoic acid, 13-oxo-, also known as 3-oxotridecanoic acid, is an organic compound with the molecular formula C13H24O3. It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the 13th carbon position. This compound is part of the long-chain fatty acids family and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tridecanoic acid, 13-oxo-, can be achieved through several methods. One common laboratory preparation involves the oxidation of 1-tetradecene using permanganate. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate in an aqueous medium .
Industrial Production Methods: Industrial production of tridecanoic acid, 13-oxo-, may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Tridecanoic acid, 13-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming tridecanol derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Higher oxidation state acids.
Reduction: Tridecanol derivatives.
Substitution: Various substituted tridecanoic acid derivatives.
Scientific Research Applications
Tridecanoic acid, 13-oxo-, has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for quantifying fatty acids in various samples.
Biology: Studied for its antimicrobial properties, particularly against plant and human pathogenic organisms.
Medicine: Potential use in developing antimicrobial agents and studying lipid metabolism.
Industry: Utilized in the synthesis of silver nanoparticles, which have enhanced antimicrobial efficacy.
Mechanism of Action
The mechanism of action of tridecanoic acid, 13-oxo-, involves its interaction with molecular targets such as phospholipase A2. This enzyme catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and glycerophospholipids, which serve as precursors for signal molecules . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparison with Similar Compounds
Tridecanoic acid: A saturated fatty acid with the formula CH3(CH2)11CO2H.
3-Hydroxytridecanoic acid: A derivative with a hydroxyl group at the 3rd carbon position.
13-Hydroxytridecanoic acid: A derivative with a hydroxyl group at the 13th carbon position.
Uniqueness: Tridecanoic acid, 13-oxo-, is unique due to the presence of the keto group at the 13th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other tridecanoic acid derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
13-oxotridecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h12H,1-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBSGNVRUEBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443770 |
Source
|
Record name | Tridecanoic acid, 13-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65157-88-2 |
Source
|
Record name | Tridecanoic acid, 13-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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